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Compound of Interest

Compound Name: PD 114595

Cat. No.: B1678588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on limited publicly available data from the 1980s.

Comprehensive preclinical safety and toxicity data for PD 114595 are not available in the public

domain. This document summarizes the existing scientific literature and should not be

considered a complete or current safety assessment.

Introduction
PD 114595 is an experimental antitumor agent belonging to the benzothiopyrano-indazole

class of compounds, developed by Parke-Davis Pharmaceutical Research in the 1980s. It was

investigated for its potential as a cancer therapeutic due to its potent in vitro and in vivo activity

against various tumor models. This technical guide provides an in-depth overview of the

publicly available information regarding the safety and toxicity profile of PD 114595, with a

focus on its mechanism of action and biochemical effects.

Core Mechanism of Action
PD 114595 functions as a DNA intercalator. This mechanism involves the insertion of the

planar benzothiopyrano-indazole ring system between the base pairs of the DNA double helix.

This interaction disrupts the normal structure and function of DNA, leading to the inhibition of

critical cellular processes and ultimately, cell death.
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Caption: Proposed mechanism of action for PD 114595 as a DNA intercalator.
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The primary source of information on the biochemical effects of PD 114595 comes from a study

published in Biochemical Pharmacology in 1989. The key findings from this research are

summarized below.
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Parameter Cell Line Value Notes

DNA Binding Affinity

Intrinsic Association

Constant
L1210 Leukemia 3-4 x 10⁵ M⁻¹

Indicates high-affinity

binding to DNA.

Inhibition of Nucleic

Acid Synthesis

DNA Synthesis

Inhibition
L1210 Leukemia Potent

Similar potency to

RNA synthesis

inhibition.

RNA Synthesis

Inhibition
L1210 Leukemia Potent

Similar potency to

DNA synthesis

inhibition.

DNA Damage

DNA Strand Breaks L1210 Leukemia

Time and

concentration-

dependent

Both single and

double-strand breaks

observed.

DNA Repair L1210 Leukemia
Very slow or non-

existent

DNA lesions persisted

for at least 2 hours

after drug removal.

Reactive Oxygen

Species (ROS)

Generation

Superoxide

Production
Rat Liver Microsomes

<5% of doxorubicin

activity

Suggests a lower

potential for

cardiotoxicity

mediated by ROS

compared to

anthracyclines.
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Detailed experimental protocols for the safety and toxicity studies of PD 114595 are not

available in the public literature. The following is a summary of the methodologies likely

employed based on the published research.

DNA Intercalation and Binding Assays
Viscosity Measurements: The effect of PD 114595 on the viscosity of DNA solutions was

likely measured to determine the mode of binding. An increase in viscosity is characteristic of

DNA intercalation.

DNA Unwinding Angle Calculation: The degree of DNA unwinding upon binding of PD
114595 was likely determined using methods such as gel electrophoresis of closed circular

DNA.

Nucleic Acid Synthesis Inhibition
Radiolabeled Precursor Incorporation: L1210 leukemia cells were likely incubated with PD
114595 at various concentrations, followed by the addition of radiolabeled precursors for

DNA (e.g., [³H]thymidine) and RNA (e.g., [³H]uridine). The incorporation of radioactivity into

the respective macromolecules would then be measured to determine the extent of

inhibition.

DNA Strand Breakage Analysis
Alkaline Elution Assay: This technique was likely used to quantify DNA single- and double-

strand breaks in L1210 cells treated with PD 114595. The rate of elution of DNA from a filter

under denaturing conditions is proportional to the number of strand breaks.

Superoxide Production Assay
Cytochrome c Reduction: The ability of PD 114595 to generate superoxide radicals was

likely assessed in a rat liver microsomal system. The reduction of cytochrome c, which is

sensitive to superoxide dismutase, would be measured spectrophotometrically.

In Vivo Antitumor Activity and Potential for Toxicity
Research on the broader class of benzothiopyrano-indazoles, to which PD 114595 belongs,

has indicated potent in vivo activity against murine P388 leukemia and B-16 melanoma.
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Selected compounds from this class were advanced towards clinical trials based on their

significant and broad-spectrum anticancer effects.

A key design feature of the benzothiopyrano-indazole class was the removal of the quinone

moiety present in anthracyclines like doxorubicin. This structural modification was intended to

reduce the potential for cardiotoxicity, which is a major dose-limiting side effect of

anthracyclines and is linked to the generation of reactive oxygen species. The finding that PD
114595 produces significantly less superoxide than doxorubicin in a microsomal system

supports this design rationale.

However, the absence of publicly available in vivo toxicology data, such as acute toxicity (e.g.,

LD50), repeat-dose toxicity studies, and safety pharmacology assessments, makes it

impossible to provide a comprehensive in vivo safety profile for PD 114595.

Summary and Conclusion
PD 114595 is a DNA intercalating agent with potent in vitro activity against leukemia cells. Its

mechanism of action involves binding to DNA, inhibiting nucleic acid synthesis, and inducing

DNA strand breaks. A notable feature of its design is the potential for reduced cardiotoxicity

compared to anthracycline antibiotics due to a lower propensity for generating reactive oxygen

species.

The available data is promising from a mechanistic and initial biochemical perspective.

However, the lack of comprehensive preclinical safety and toxicity data in the public domain is

a significant limitation. Any further development or consideration of PD 114595 or related

compounds would necessitate a thorough and modern preclinical safety evaluation in

accordance with current regulatory standards. This would include studies on acute and chronic

toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology. Without

such data, a complete assessment of the safety and toxicity profile of PD 114595 remains

elusive.

To cite this document: BenchChem. [PD 114595: A Review of Its Preclinical Safety and
Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678588#pd-114595-safety-and-toxicity-profile]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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